molecular formula C8H10N2O B1607963 N-(1-pyridin-3-ylethyl)formamide CAS No. 21131-85-1

N-(1-pyridin-3-ylethyl)formamide

Cat. No.: B1607963
CAS No.: 21131-85-1
M. Wt: 150.18 g/mol
InChI Key: VXOPFWHGVDOZIX-UHFFFAOYSA-N
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Description

N-(1-pyridin-3-ylethyl)formamide is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-pyridin-3-ylethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(10-6-11)8-3-2-4-9-5-8/h2-7H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOPFWHGVDOZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378036
Record name N-(1-pyridin-3-ylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21131-85-1
Record name N-(1-pyridin-3-ylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 1 Pyridin 3 Ylethyl Formamide and Analogous Chiral Pyridyl Formamides

Direct N-Formylation Approaches

Direct N-formylation offers a straightforward method for the synthesis of N-(1-pyridin-3-ylethyl)formamide from its corresponding amine precursor, 1-(pyridin-3-yl)ethanamine. This approach involves the introduction of a formyl group (-CHO) directly onto the nitrogen atom of the amine.

Formylation of Chiral 1-(Pyridin-3-yl)ethylamines with Formic Acid Derivatives

Formic acid and its derivatives are classic reagents for the N-formylation of amines. The reaction can be performed under various conditions, often with high yields. For instance, heating the amine with formic acid, sometimes in the presence of a dehydrating agent or a catalyst, can effectively produce the desired formamide (B127407). nih.gov

Different formic acid derivatives can be employed. For example, a mixture of formic acid and acetic anhydride (B1165640) can be used to generate a mixed anhydride in situ, which is a more reactive formylating agent. Another common method involves the use of ethyl formate, often in the presence of a base.

Catalytic methods have also been developed to improve the efficiency and mildness of the reaction. For instance, metal catalysts like indium have been shown to effectively catalyze the formylation of amines with formic acid under solvent-free conditions. nih.gov Similarly, ionic liquids have been utilized as catalysts, offering advantages such as easy separation and reusability. nih.gov

Utilizing N,N-Dimethylformamide (DMF) as a Versatile Formylating Reagent

N,N-Dimethylformamide (DMF) is a widely used solvent that can also serve as a source of the formyl group. nih.gov This method is particularly attractive due to the low cost and ready availability of DMF. The formylation of amines using DMF can be achieved under various conditions, often requiring activation of the DMF molecule.

One common approach is the Vilsmeier-Haack reaction, where DMF is activated with an agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the Vilsmeier reagent, a powerful formylating agent. chemrxiv.orgchemrxiv.org This method is effective for a wide range of amines.

More recently, catalytic methods have been developed to utilize DMF as a formylating agent under milder conditions. For example, ceria (CeO₂) has been reported as a heterogeneous catalyst for the formylation of various amines with DMF, offering good to excellent yields without the need for homogeneous acidic or basic additives. rsc.org Other studies have explored the use of catalysts like diethyl phosphite/imidazole and palladium to promote the transamidation of DMF with amines. researchgate.netresearchgate.net

Table 1: Comparison of Direct N-Formylation Methods
MethodFormylating AgentTypical ConditionsAdvantagesDisadvantages
Formic Acid DerivativesFormic acid, Ethyl formate, Acetic formic anhydrideHeating, often with a catalyst or dehydrating agentReadily available reagents, straightforward procedureCan require harsh conditions (high temperature), potential for side reactions
DMF as Formylating ReagentN,N-Dimethylformamide (DMF)Requires activation (e.g., Vilsmeier reagent) or catalysis (e.g., CeO₂, Pd)Inexpensive reagent, can be performed under milder conditions with catalysisActivation with harsh reagents can be problematic for sensitive substrates

Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure this compound requires stereoselective methods to control the chirality at the ethylamine (B1201723) stereocenter. This is crucial as the biological activity of chiral molecules often resides in a single enantiomer.

Enantioselective Formation of the 1-Pyridin-3-ylethyl Moiety

A key strategy for obtaining chiral this compound is to first synthesize the chiral amine precursor, 1-(pyridin-3-yl)ethanamine, in an enantiomerically pure form. This can be achieved through various asymmetric synthesis methods.

One approach involves the asymmetric reduction of a prochiral ketone, such as 3-acetylpyridine. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. For example, ruthenium catalysts with chiral ligands like BINAP have been successfully used for the asymmetric hydrogenation of similar ketones.

Another powerful method is the use of transaminases. Chemoenzymatic one-pot procedures have been developed for the synthesis of chiral amines, including a key intermediate for the drug Pralsetinib, with high enantioselectivity. researchgate.net These enzymatic methods offer green and scalable routes to chiral amines. researchgate.net

Chiral Auxiliary-Mediated Strategies in Pyridyl Formamide Synthesis

Chiral auxiliaries are temporary stereogenic groups that are attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy is widely used in asymmetric synthesis.

In the context of pyridyl formamide synthesis, a chiral auxiliary can be attached to the pyridine (B92270) ring or to a precursor molecule. For instance, Evans oxazolidinone auxiliaries can be used to control the stereochemistry of alkylation reactions to introduce the ethyl group. youtube.com The chiral environment created by the auxiliary directs the incoming electrophile to one face of the molecule, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary provides the desired enantiomer of the amine, which can then be formylated.

Asymmetric Reductive Amination for Chiral Amine Precursors

Asymmetric reductive amination is a highly efficient one-pot method for the synthesis of chiral amines from ketones or aldehydes. masterorganicchemistry.com This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine in situ, which is then asymmetrically reduced.

Table 2: Overview of Stereoselective Synthetic Strategies
StrategyKey TransformationTypical Reagents/CatalystsKey Advantages
Enantioselective Formation of AmineAsymmetric reduction of a ketone or enzymatic transaminationChiral reducing agents, asymmetric hydrogenation catalysts (e.g., Ru-BINAP), transaminasesDirect access to the chiral amine precursor
Chiral Auxiliary-Mediated SynthesisDiastereoselective reaction controlled by a chiral auxiliaryEvans oxazolidinones, pseudoephedrineHigh diastereoselectivity, predictable stereochemical outcome
Asymmetric Reductive AminationOne-pot condensation and asymmetric reductionCarbonyl compound, ammonia (B1221849) source, chiral catalyst (e.g., Rh- or Ru-based), reducing agentHigh atom economy, operational simplicity

Palladium-Catalyzed Amide Synthesis (General, potentially applicable to pyridyl amides)

Palladium-catalyzed carbonylation reactions represent a powerful tool for the formation of amides from aryl or heteroaryl halides. nih.govnih.gov This methodology, known as aminocarbonylation, typically involves the reaction of an aryl halide with an amine and carbon monoxide in the presence of a palladium catalyst. While direct application to the synthesis of this compound from a suitable precursor like 3-(1-haloethyl)pyridine and formamide is not extensively documented, the general principles are well-established for related pyridyl systems. nih.govmdpi.com

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of carbon monoxide to form an acyl-palladium complex. Subsequent reaction with an amine leads to reductive elimination, affording the desired amide and regenerating the Pd(0) catalyst.

Recent advancements have focused on using bench-stable surrogates for toxic and difficult-to-handle carbon monoxide gas and ammonia. chemistryviews.orgrsc.org For instance, formic acid and carbodiimides have been used as an in situ source of CO. chemistryviews.org Similarly, ammonium (B1175870) carbamate (B1207046) can serve as a source of ammonia for the synthesis of primary amides. rsc.org

The palladium-catalyzed aminocarbonylation has been successfully applied to the synthesis of various pyridyl amides. For example, lazabemide, a monoamine oxidase B inhibitor, was prepared in a single step via the palladium-catalyzed aminocarbonylation of 2,5-dichloropyridine. nih.gov Furthermore, the aminocarbonylation of 3-iodopyridine (B74083) with various amines has been shown to produce N-substituted nicotinamides. mdpi.com The chemoselectivity of these reactions can often be controlled by reaction parameters such as CO pressure. mdpi.com

Table 1: Examples of Palladium-Catalyzed Aminocarbonylation of Pyridyl Halides

Aryl HalideAmine/Ammonia SourceCatalyst SystemProductYield (%)Reference
2,5-DichloropyridineAminePalladium CatalystLazabemideN/A nih.gov
3-IodopyridinePrimary/Secondary AminesPd(0)/PPh₃N-Substituted NicotinamidesModerate to High mdpi.com
3,6-DiiodopyridazinePrimary/Secondary AminesPalladium Catalyst3,6-DiamidesModerate to High mdpi.com
Aryl ChloridesAmmoniaPd(0)/DCPPPrimary BenzamidesHigh nih.gov
Aryl IodidesAmmonium Carbamate (NH₃ source), Oxalic Acid (CO source)Pd@PSPrimary Aromatic AmidesGood rsc.org

This table presents a selection of palladium-catalyzed aminocarbonylation reactions on pyridyl and related nitrogen-containing heterocyclic substrates, demonstrating the general applicability of the methodology.

Microwave-Assisted Synthetic Protocols for Formamide Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and purities in significantly reduced reaction times compared to conventional heating methods. organic-chemistry.orgresearchgate.netnih.gov This technology is particularly well-suited for the synthesis of formamide derivatives, including those with pyridyl moieties.

The formylation of amines is a common transformation that can be efficiently carried out under microwave irradiation. For instance, a microwave-assisted protocol for the N-formylation of a variety of amines, including those with aromatic and heterocyclic components, has been developed using 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide as the formylating agent. This method is metal-free, chemoselective, and proceeds under mild conditions with good to excellent yields.

A rapid, one-pot Bohlmann-Rahtz pyridine synthesis under microwave irradiation allows for the efficient preparation of tri- and tetrasubstituted pyridines, highlighting the utility of this technology in constructing the core heterocyclic structure. organic-chemistry.org In another application, microwave heating has been used to promote the synthesis of pyrido[2,3-d]pyrimidines in a high-yield, one-pot multicomponent reaction. researchgate.net

While a specific microwave-assisted synthesis for this compound is not explicitly detailed in the literature, the successful application of this technology to the formylation of related amines and the synthesis of pyridyl derivatives suggests its potential applicability.

Table 2: Examples of Microwave-Assisted Synthesis of Pyridyl and Formamide Derivatives

ReactantsProduct TypeReaction ConditionsYield (%)Reference
2-Aminopyridone, Formic Acid/Ac₂O, AmineN-Substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-onesMicrowave irradiation in MeOHN/A nih.gov
2-Aminopyridine, Cyanamide, Aromatic Aldehydes/KetonesPyridinyl-1,3,5-triazine-2,4-diamine hybridsMicrowave irradiation (120 °C), neatup to 92% nih.gov
Amines, 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium iodideN-Substituted FormamidesMicrowave irradiation (70 °C, 20 min) in THFGood to Excellent sciencemadness.org
Ethyl β-aminocrotonate, AlkynonesTri- or Tetrasubstituted PyridinesMicrowave irradiation (170 °C, 10-20 min) in DMSOup to 98% organic-chemistry.org
2-Amino-5-bromopyridine, Bromomalonaldehyde3-Formyl imidazo[1,2-a]pyridinesMicrowave irradiation (100-110 °C, 5-20 min) in EtOH/H₂OModerate researchgate.net

This table showcases various microwave-assisted syntheses of pyridyl derivatives and formamides, illustrating the efficiency and versatility of this methodology.

Elucidation of Reaction Mechanisms and Transformation Pathways Involving N 1 Pyridin 3 Ylethyl Formamide

Mechanistic Investigations of Amide Bond Formation

The synthesis of N-(1-pyridin-3-ylethyl)formamide, an N-substituted formamide (B127407), involves the creation of a resilient amide bond. The mechanism of this N-formylation reaction is highly dependent on the choice of formylating agent and catalyst.

The N-formylation of a primary amine like 1-(pyridin-3-yl)ethan-1-amine can proceed through several pathways, each characterized by distinct intermediates and transition states.

When using formic acid, especially with a catalyst, the reaction is generally proposed to involve the activation of the formic acid. nih.gov A Lewis acid catalyst, for instance, coordinates to the carbonyl oxygen of formic acid, enhancing the electrophilicity of the carbonyl carbon. nih.gov The nitrogen atom of the amine then performs a nucleophilic attack on this activated carbonyl carbon. This leads to a tetrahedral intermediate, which subsequently eliminates a molecule of water to yield the final this compound product. nih.gov In the absence of a catalyst, heating an amine with formic acid can also lead to formamide formation, though typically under harsher conditions. nih.gov

Another significant pathway for N-formylation involves the use of carbon dioxide and a hydrosilane. acs.org The mechanism for this transformation is complex and can proceed via different routes. One proposed pathway involves the formation of a formoxysilane intermediate from the reaction of CO2 and the hydrosilane. acs.org This reactive intermediate is then attacked by the amine to give the formamide. acs.org An alternative, often faster, pathway involves the initial reaction of the amine with CO2 to form a carbamic acid, which then reacts with the hydrosilane to produce a silylcarbamate. acs.org This silylcarbamate can then be converted to the formamide. acs.org The stability of the intermediate carbamate (B1207046), influenced by the basicity of the amine, can dictate which pathway is dominant. acs.org

In prebiotic chemistry research, the formylation of aminonitriles in formamide as a solvent has been shown to occur primarily through a transamidation mechanism, where formamide itself acts as the formylating agent. acs.org

Catalysts are pivotal in modern synthetic methods for N-formylation, offering milder reaction conditions, higher yields, and improved selectivity. rsc.org Both Lewis acids and organocatalysts have proven effective in synthesizing formamides from amines.

Lewis Acid Catalysis: A wide array of Lewis acids, particularly those based on transition metals, can catalyze the N-formylation of amines with formic acid. nih.govresearchgate.netbsb-muenchen.de These catalysts function by activating the formic acid, making it a more potent acylating agent. nih.gov The reactions are often performed under solvent-free conditions. nih.govresearchgate.net For example, zinc oxide (ZnO) and zinc chloride (ZnCl₂) are inexpensive and environmentally friendly catalysts that effectively promote this transformation. nih.govresearchgate.net Other active Lewis acids include titanium dioxide (TiO₂), sulfated tungstate, and various metal chlorides like FeCl₃ and AlCl₃. nih.govresearchgate.net In many cases, these solid-supported or heterogeneous catalysts can be recovered and reused multiple times without a significant loss of activity. nih.gov

Table 1: Examples of Lewis Acid Catalysts in N-Formylation of Amines with Formic Acid

Catalyst Typical Conditions Key Features Citations
ZnO Solvent-free, 70°C Good to excellent yields for various amines; scalable. nih.gov
ZnCl₂ Solvent-free, 70°C Inexpensive and environmentally friendly; high yields. nih.govresearchgate.net
TiO₂-SO₄²⁻ Room temperature Reusable up to five times without loss of activity. nih.gov
Sulfated Tungstate Solvent-free Efficient for a range of amines. nih.gov
Amberlite IR-120[H⁺] Solvent-free Reusable ion exchange resin; selective for primary amines. nih.gov
Zn(OAc)₂/phen 25°C (with PhSiH₃ and CO₂) Effective for N-formylation using CO₂ as a C1 source. rsc.org

Organocatalysis: Non-metallic, organic molecules can also serve as catalysts for N-formylation. Imidazole has been shown to promote the reaction between amines and formic acid under mechanochemical (solvent-free grinding) conditions. nih.gov Formamides themselves have been investigated as organocatalysts in other types of reactions, such as the allylation of aldehydes, where their Lewis basicity plays a key role. researchgate.net This suggests the potential for autocatalysis in certain formylation reactions. Chiral N-formamides derived from amino acids have also been developed as effective Lewis basic organocatalysts for asymmetric reductions. nih.gov

Stereochemical Control and Asymmetric Induction in Catalytic Processes

The chiral center in this compound (at the carbon bearing the formamide and pyridyl groups) makes stereochemistry a crucial aspect of its chemistry. While the compound itself can be a product of asymmetric synthesis, the pyridine-ethylamine scaffold is also a common motif in chiral ligands used to control the stereochemical outcome of catalytic reactions.

In asymmetric catalysis, chiral ligands impart their stereochemical information to a metal center, which then directs the enantioselectivity of a chemical transformation. rsc.org Pyridine-containing molecules are prevalent as ligands in asymmetric catalysis due to their stable and well-defined coordination chemistry. diva-portal.orgacs.orgnih.gov

The transfer of chirality occurs when a chiral ligand, such as one derived from 1-(pyridin-3-yl)ethan-1-amine, coordinates to a metal ion. rsc.org This coordination creates a chiral metal complex. The stereochemistry of the ligand dictates the spatial arrangement of the other ligands around the metal center, creating a specific chiral environment. rsc.orgdeepdyve.com This pre-defined three-dimensional structure around the metal is the key to asymmetric induction. nih.gov Substrates approaching the metal center will favor a specific orientation or trajectory to minimize steric hindrance and optimize electronic interactions with the chiral ligand framework, leading to the preferential formation of one enantiomer of the product. diva-portal.orgnih.gov The rigidity and tunable nature of the pyridine (B92270) ring are advantageous in designing ligands that can effectively enforce this stereochemical control. diva-portal.orgacs.org

Pyridine-based chiral ligands are extensively used to induce enantioselectivity in a variety of reactions, including cycloadditions. For instance, chiral bis(oxazolinyl)pyridine (PyBox) ligands, when complexed with metal ions, are effective catalysts for enantioselective Diels-Alder and 1,3-dipolar cycloaddition reactions.

In a typical scenario, the two nitrogen atoms of the oxazoline (B21484) rings and the nitrogen of the central pyridine ring coordinate to a Lewis acidic metal cation (e.g., Cu(II), Mg(II)). This creates a rigid, C₂-symmetric chiral complex. The substrate, such as an α,β-unsaturated ketone, then coordinates to the metal center in a specific bidentate fashion. This coordination fixes the conformation of the substrate within the chiral environment of the ligand. The incoming dienophile or dipole is then forced to approach from the less sterically hindered face, as dictated by the chiral "fences" of the ligand, resulting in a highly enantioselective cycloaddition. The design of the ligand, including the steric bulk of the substituents on the oxazoline rings and the electronic nature of the pyridine, is crucial for achieving high levels of stereocontrol. researchgate.net

Transformations Involving the Pyridine Moiety

The pyridine ring within this compound is an electron-deficient aromatic system, which governs its reactivity. nih.govslideshare.net It can undergo a range of transformations, from standard aromatic substitutions to more complex, metal-catalyzed functionalizations.

Due to the electron-withdrawing nature of the ring nitrogen atom, the pyridine moiety is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). slideshare.netslideshare.net When such reactions do occur, they proceed preferentially at the C-3 (and C-5) position, which is less electron-deficient than the C-2, C-4, and C-6 positions. nih.govslideshare.net Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.govslideshare.net

Modern synthetic methods have enabled a variety of transformations on the pyridine ring:

C-H Functionalization: Transition metal catalysis, often using nickel or palladium, allows for the direct functionalization of C-H bonds on the pyridine ring. acs.orgnih.gov This can include enantioselective alkylation at the C-2, C-3, or C-4 positions, providing routes to complex, chiral annulated pyridine structures. acs.orgnih.gov

Cross-Coupling Reactions: If the pyridine ring is pre-functionalized with a halide (e.g., a bromo or chloro substituent), it can participate in a wide range of palladium- or cobalt-catalyzed cross-coupling reactions (e.g., Suzuki, Liebeskind-Srogl) to form new carbon-carbon bonds. acs.org

Ring Remodeling and Skeletal Editing: Advanced strategies have been developed for the complete transformation of the pyridine skeleton. These include methods to convert pyridines into substituted benzenes or other heterocyclic systems through sequences of ring-opening and ring-closing reactions. nih.govnih.govresearchgate.net For example, a pyridine ring can be converted to a benzene ring via a sequence involving ring-opening, hydrolysis, olefination, and electrocyclization. nih.gov

Functionalization of the Pyridine Ring for Derivatization

The pyridine ring in this compound is a key site for derivatization. The reactivity of the pyridine ring is significantly influenced by the nitrogen atom, which is more electronegative than carbon, leading to an electron-deficient aromatic system. researchgate.net This electron deficiency deactivates the ring towards electrophilic aromatic substitution compared to benzene, but activates it towards nucleophilic substitution. researchgate.netchemistry-online.com The substituent already present on the ring, in this case, the -(CH(CH₃)NHCHO) group at the 3-position, directs the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution on the pyridine ring of this compound is generally challenging and requires harsh reaction conditions. researchgate.netquora.com The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. quora.com When electrophilic substitution does occur, it is directed to the 3- and 5-positions relative to the nitrogen atom. In the case of this compound, the existing substituent at the 3-position further influences the site of substitution. The primary positions for electrophilic attack would be the 2-, 4-, 5-, and 6-positions. The stability of the resulting cationic intermediate (sigma complex) is a key determinant of the regioselectivity. quora.comquimicaorganica.org Attack at the 3-position (or 5-position) is generally favored in pyridine itself because the positive charge in the resonance structures of the intermediate does not reside on the electronegative nitrogen atom. quora.comquora.com For a 3-substituted pyridine like this compound, electrophilic attack is most likely to occur at the 5-position, which is meta to the existing alkylamide substituent and also a favored position in the pyridine ring itself. However, reactions like Friedel-Crafts alkylation and acylation are often difficult to perform on pyridine rings. researchgate.net

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. chemistry-online.comquora.com This is because the negative charge of the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. quora.com For this compound, direct nucleophilic attack on the unsubstituted ring is unlikely without a good leaving group. However, derivatization strategies can introduce such leaving groups. For instance, halogenation of the pyridine ring, although requiring specific conditions, can install a halide at positions that can subsequently be displaced by nucleophiles. nih.gov A one-pot, ring-opening, halogenation, and ring-closing strategy has been developed for the 3-selective halogenation of pyridines, which could be applicable. nih.gov

Another approach to functionalization involves the activation of the pyridine ring by forming a pyridinium (B92312) salt. The positively charged nitrogen atom in the pyridinium salt significantly enhances the ring's susceptibility to nucleophilic attack, especially at the 2- and 4-positions. chemistry-online.com

Reaction Type Reactivity of Pyridine Ring Favored Positions for Substitution Influencing Factors
Electrophilic Aromatic SubstitutionDeactivated compared to benzene researchgate.net3- and 5-positions quora.comquimicaorganica.orgElectron-withdrawing nature of the nitrogen atom. Stability of the cationic intermediate. researchgate.netquora.com
Nucleophilic Aromatic SubstitutionActivated compared to benzene researchgate.netchemistry-online.com2-, 4-, and 6-positions chemistry-online.comquora.comStabilization of the anionic intermediate by the nitrogen atom. Presence of a good leaving group. quora.com

C–C Bond Cleavage Mechanisms in Pyridyl Amide Synthesis

The cleavage of carbon-carbon bonds is a synthetically valuable transformation. In the context of pyridyl amides, particularly those with a substituent at the α-position to the pyridine ring, specific C-C bond cleavage mechanisms can be exploited for the synthesis of novel heterocyclic structures.

A notable example is the C-C bond cleavage of α-pyridinium amides, which can be used to synthesize hydantoin (B18101) structures. bohrium.com This transformation proceeds through a multi-step mechanism initiated by the formation of a pyridinium salt. While this specific reaction has been detailed for Ugi adducts, the principles can be extended to this compound.

The proposed mechanism involves the following key steps:

Formation of a Pyridinium Salt: The reaction is initiated by the quaternization of the pyridine nitrogen with a suitable reagent, leading to the formation of a pyridinium salt.

Formation of a Zwitterionic Intermediate: In the presence of a base, a zwitterionic species is formed. Computational and NMR studies suggest a conformational change, a "peptide flip," in the pseudo-peptide backbone which facilitates the formation of this zwitterionic intermediate. bohrium.com

Spirocyclization: The zwitterionic intermediate undergoes a spirocyclization, which is the rate-determining step. This involves the nucleophilic attack of the deprotonated amide nitrogen onto the ipso-carbon of the pyridine ring.

Ring Opening and Rearrangement: The resulting spirocyclic intermediate is unstable and undergoes a ring-opening of the pyridinium moiety, followed by rearrangement to form the final hydantoin product.

This reaction pathway highlights a novel strategy for amide C-C bond cleavage under relatively mild conditions and without the need for an oxidant. bohrium.com The reaction is typically carried out in a solvent like DMF at elevated temperatures in the presence of a base such as triethylamine (B128534) (Et₃N). bohrium.com

Step Description Key Intermediates Typical Conditions
1Formation of Pyridinium SaltPyridinium salt of the amideReaction with an activating agent
2Formation of ZwitterionZwitterionic speciesPresence of a base (e.g., Et₃N) bohrium.com
3SpirocyclizationSpirocyclic intermediateIntramolecular nucleophilic attack
4Ring Opening and RearrangementFinal heterocyclic product (e.g., hydantoin)Thermal rearrangement bohrium.com

This C-C bond cleavage mechanism provides a powerful tool for the transformation of pyridyl amides into more complex and synthetically useful molecules. The specific substrate, this compound, with its α-pyridyl amide structure, is a potential candidate for such transformations, offering a pathway to novel heterocyclic scaffolds.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For N-(1-pyridin-3-ylethyl)formamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed insights into its atomic framework.

The ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. pitt.edu The chemical shifts are influenced by factors such as electron density, the electronegativity of nearby atoms, and magnetic anisotropy. ucl.ac.uk Due to restricted rotation around the amide C-N bond, it is anticipated that N-(1-pyridin-in-3-ylethyl)formamide may exist as a mixture of two rotamers (E and Z isomers), which could lead to a doubling of some signals in the NMR spectra. umich.edu

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the ethyl side chain, the formyl group, and the N-H group. The protons on the pyridine ring (H-2', H-4', H-5', H-6') would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. organicchemistrydata.orgsigmaaldrich.com The methine proton (H-1) of the ethyl group, being adjacent to the nitrogen and the pyridine ring, would be shifted downfield. The methyl protons (H-2) would appear as a doublet. The formyl proton (CHO) is expected at a characteristic downfield position, often above δ 8.0 ppm. umich.edu

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms present. oregonstate.edu The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). researchgate.netmdpi.com The carbonyl carbon (C=O) of the formamide (B127407) group is typically found in the highly deshielded region of the spectrum, around δ 160-165 ppm. oregonstate.edu The aliphatic carbons of the ethyl group (C-1 and C-2) would appear at higher field strengths.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
CHO ~8.2 s
H-2' ~8.5 d
H-6' ~8.4 dd
H-4' ~7.7 dt
H-5' ~7.3 dd
H-1 ~5.2 q
NH ~6.5 d (broad)
H-2 (CH₃) ~1.6 d

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O ~163
C-2' ~149
C-6' ~148
C-4' ~135
C-3' ~138
C-5' ~123
C-1 ~50
C-2 (CH₃) ~20

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, primarily through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show a clear correlation between the methine proton (H-1) and the methyl protons (H-2) of the ethyl group. It would also map the connectivity between the coupled protons on the pyridine ring (H-4', H-5', H-6').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This technique allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For instance, the signal for C-1 would show a cross-peak with H-1, and C-2 with the H-2 protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to three bonds (²J_CH and ³J_CH). sdsu.eduyoutube.com This is vital for connecting different fragments of the molecule. Key expected correlations include the formyl proton (CHO) to the ethyl methine carbon (C-1) and the pyridine carbon C-2', as well as from the ethyl protons (H-1, H-2) to the carbons of the pyridine ring (C-3', C-4').

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net It is particularly useful for determining stereochemistry and the conformation of the molecule, including distinguishing between the E/Z rotamers of the amide bond.

Expected Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei Type of Information
COSY H-1 ↔ H-2 J-coupling in ethyl group
H-4' ↔ H-5' ↔ H-6' J-coupling in pyridine ring
HSQC H-1 ↔ C-1 Direct C-H attachment
H-2 ↔ C-2 Direct C-H attachment
Pyridine H ↔ Pyridine C Direct C-H attachments
HMBC CHO ↔ C-1 2-bond connectivity
H-1 ↔ C-3', C-2', C-4' 2 and 3-bond connectivity
H-2 ↔ C-1, C-3' 2 and 3-bond connectivity

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR)) for Functional Group Identificationsdsu.edu

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A prominent band for the N-H stretching vibration of the secondary amide should appear in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) would result in a strong absorption around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) typically appears near 1550 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Amide 3300 - 3500
C-H Stretch Aromatic (Pyridine) 3000 - 3100
C-H Stretch Aliphatic (Ethyl) 2850 - 3000
C=O Stretch Amide (Amide I) 1650 - 1680
N-H Bend Amide (Amide II) 1510 - 1570
C=C, C=N Stretch Pyridine Ring 1400 - 1600

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysissdsu.edu

HRMS is a powerful technique that provides an extremely precise measurement of a molecule's mass. nih.govnfdi4chem.de This high accuracy allows for the determination of the elemental formula of the compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. ijpsm.com

For this compound, with a molecular formula of C₈H₁₀N₂O, the calculated exact mass is 150.07931 Da. HRMS analysis should confirm this mass with an error of less than 5 ppm, unequivocally verifying the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ethyl side chain. A prominent fragment would be expected from the loss of the formyl group (CHO) or the cleavage of the C-C bond in the ethyl group, leading to the formation of a stable pyridyl-containing cation.

Predicted HRMS Data for this compound

Parameter Predicted Value
Molecular Formula C₈H₁₀N₂O
Calculated Exact Mass 150.07931 Da
Key Fragment Ion (m/z) 105.0578 (C₇H₇N⁺)

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction techniques are used to determine the arrangement of atoms within a crystalline solid.

If a suitable single crystal of this compound can be grown, single-crystal X-ray crystallography can provide the definitive, three-dimensional structure of the molecule in the solid state. arxiv.orgresearchgate.net This technique yields precise data on bond lengths, bond angles, and torsional angles. Crucially, as this compound is a chiral molecule (due to the stereocenter at C-1), this method can determine its absolute configuration. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing arrangement. Without experimental data, specific crystallographic parameters like space group and unit cell dimensions cannot be predicted. crystallography.net

Advanced Spectroscopic and Microscopic Techniques for Material Characterization (if applicable to this compound functionalization)

Although no specific studies were found detailing the use of this compound for material functionalization, its structure suggests potential as a surface modification agent. The pyridine group can coordinate to metal surfaces or act as a site for further chemical reactions. Advanced analytical techniques would be indispensable for characterizing such functionalized materials.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine elemental composition and the chemical (oxidation) state of those elements within the top 1-10 nanometers of a material's surface. cea.fr If a material were to be functionalized with this compound, XPS would be a critical tool for confirming the success of the functionalization and for probing the chemical interactions at the surface.

The XPS spectrum would show characteristic peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The high-resolution N 1s spectrum would be particularly informative. It would be expected to show at least two distinct nitrogen environments: one for the amide nitrogen and another for the pyridine nitrogen. The binding energies of these peaks can reveal information about their chemical environment, such as protonation or coordination to a surface. rsc.orgnih.gov For instance, interaction with a metal surface could cause a shift in the binding energy of the pyridinic nitrogen.

Table 2 presents a hypothetical set of XPS data that could be expected from a surface functionalized with this compound.

Table 2: Hypothetical XPS Data for a Surface Functionalized with this compound

Element Orbital Expected Binding Energy (eV) Inferred Chemical State
Carbon C 1s ~284.8 C-C, C-H (adventitious carbon)
~286.0 C-N
~288.0 C=O (formamide)
Nitrogen N 1s ~399.5 N in pyridine ring
~400.5 N in amide group nih.gov
Oxygen O 1s ~531.5 O=C (formamide)

Note: These are approximate binding energies and can shift depending on the substrate and the specific chemical interactions.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to analyze the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM would be used to visualize the surface topography of a material before and after functionalization with this compound. It can reveal changes in surface roughness, the formation of coatings, or the distribution of functionalized particles on a surface. SEM is often coupled with Energy Dispersive X-ray Spectroscopy (EDX), which can provide elemental mapping to confirm the presence and distribution of nitrogen across the surface, corroborating the successful attachment of the molecule. researchgate.net

Transmission Electron Microscopy (TEM): If this compound were used to functionalize nanoparticles, TEM would be essential for their characterization. TEM provides high-resolution images that can determine the size, shape, and aggregation state of the nanoparticles. It can also be used to visualize a coating layer of the organic molecule on the nanoparticle surface, although this can be challenging without specific staining techniques.

While no direct SEM or TEM studies of materials functionalized with this compound are available, the principles remain broadly applicable as demonstrated in numerous studies of other surface-functionalized materials.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
N-ethylformamide

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to model the electronic structure of molecules with high accuracy. researchgate.netscispace.com By calculating the electron density, DFT methods can predict a wide range of properties for N-(1-pyridin-3-ylethyl)formamide, from its three-dimensional shape to its chemical reactivity.

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.net For a flexible molecule like this compound, this involves identifying the lowest energy conformers, which are different spatial arrangements arising from rotation around single bonds.

Studies on similar molecules, such as N,N′-bis(pyridin-3-ylmethyl)ethanediamide, show that the orientation of the pyridyl groups relative to the rest of the molecule is a key conformational feature. nih.gov DFT calculations have revealed that different conformers, such as syn-periplanar (U-shaped) and anti-periplanar (S-shaped), can have very small energy differences, often less than 1 kcal/mol. nih.gov For this compound, the primary conformational questions would involve the rotation around the C-C and C-N bonds connecting the pyridine (B92270) ring, the ethyl group, and the formamide (B127407) moiety. Optimized calculations would yield precise bond lengths, bond angles, and dihedral angles that define the molecule's preferred shape.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations Note: This table represents typical bond lengths and angles expected for the functional groups present in the molecule, based on computational studies of related structures. Actual values would be determined from a specific DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory).

ParameterBond/AnglePredicted ValueDescription
Bond LengthC=O (Amide)~1.23 ÅCarbonyl double bond.
Bond LengthC-N (Amide)~1.36 ÅAmide bond with partial double bond character.
Bond LengthN-H (Amide)~1.01 ÅAmide N-H single bond.
Bond LengthC-C (Aromatic)~1.39 ÅAverage C-C bond in the pyridine ring.
Bond LengthC-N (Aromatic)~1.34 ÅC-N bond within the pyridine ring.
Bond AngleO=C-N (Amide)~123°Angle defining the formamide group.
Bond AngleC-N-C~120°Angle around the amide nitrogen.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the highest-energy orbital containing electrons, represents the molecule's ability to act as an electron donor (a nucleophile), while the LUMO, the lowest-energy empty orbital, represents its ability to act as an electron acceptor (an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com

For this compound, FMO analysis would reveal the distribution of these key orbitals. researchgate.net The HOMO is expected to have significant density on the electron-rich pyridine ring and the lone pairs of the formamide oxygen and nitrogen atoms. scispace.com The LUMO would likely be distributed over the pyridine ring's π-antibonding system. This distribution helps predict how the molecule will interact with other reagents; for example, electrophilic attack would likely target the pyridine nitrogen or the formamide oxygen, while nucleophilic attack would be less favorable. nih.govresearchgate.net

Table 2: Representative Frontier Molecular Orbital (FMO) Data from DFT Calculations Note: These values are illustrative, based on typical results for pyridine and amide-containing compounds from DFT studies. mdpi.comnih.gov

ParameterDescriptionTypical Energy Range (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-5.5 to -7.0 eV
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-0.5 to -2.0 eV
HOMO-LUMO GapE(LUMO) - E(HOMO)4.0 to 6.0 eV

DFT can be used to map out the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and, crucially, transition states. nih.gov A transition state is the highest energy point along a reaction coordinate, and its energy determines the reaction's activation barrier.

For this compound, such calculations could elucidate its formation mechanism, for example, via the formylation of 1-(pyridin-3-yl)ethanamine. acs.org Computational studies on the formation of formamide itself from ammonia (B1221849) and carbon monoxide have shown the importance of prereaction complexes and have identified specific pathways, such as 1,2-hydrogen migration, as being energetically favorable. nih.gov Similarly, the decomposition pathways of formamide have been investigated, identifying products like ammonia, carbon monoxide, and hydrogen cyanide. nih.govrsc.org Applying these methods to this compound could predict its thermal stability and likely decomposition products.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static, zero-temperature picture, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of their dynamic behavior at finite temperatures. nih.gov This is particularly useful for understanding how a molecule like this compound behaves in solution.

MD simulations on formamide in aqueous solution have shown that it can strengthen the local structure of water in water-rich regions. pku.edu.cn As the concentration of formamide increases, the hydrogen-bonding network of water is gradually replaced by cross-associations between water and formamide molecules. pku.edu.cn A key finding from these simulations is the presence of a weak but significant C-H···O hydrogen bond between the formyl hydrogen of formamide and water, which may play a role in stabilizing the molecule. pku.edu.cn

An MD study of this compound in a solvent like water would reveal:

Solvation Structure: How solvent molecules arrange around the solute, including the formation of hydrogen bonds to the pyridine nitrogen and the formamide group.

Conformational Dynamics: The transitions between different conformers over time, providing a more realistic picture of its flexibility than static DFT calculations.

Transport Properties: Parameters like the self-diffusion coefficient can be calculated. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a method that analyzes the electron density topology to define atoms and characterize the chemical bonds between them. By locating critical points in the electron density, QTAIM can quantify the nature of a bond—whether it is a shared-interaction (covalent) or a closed-shell interaction (like ionic or hydrogen bonds).

For this compound, a QTAIM analysis would provide a quantitative description of its key chemical bonds. It would be able to:

Characterize the C-N amide bond, quantifying its degree of covalency and partial double-bond character.

Analyze the bonds within the aromatic pyridine ring.

Identify and characterize potential intramolecular hydrogen bonds, for instance, between the amide N-H and the pyridine nitrogen, if a suitable conformation exists.

Quantify the strength and nature of intermolecular hydrogen bonds with solvent molecules, complementing the findings from MD simulations. researchgate.net

Spectroscopic Property Prediction and Validation (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental spectra to confirm a molecule's structure. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. semanticscholar.org Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of particular bonds. For this compound, this allows for the assignment of characteristic peaks in its IR spectrum.

Table 3: Predicted IR Vibrational Frequencies for this compound Note: Frequencies are based on DFT calculations for formamide and pyridine derivatives. researchgate.netsemanticscholar.orgnist.gov The amide bands are characteristic fingerprints for this functional group.

Predicted Frequency (cm⁻¹)Vibrational AssignmentDescription
~3300-3500N-H stretchStretching of the amide N-H bond.
~3000-3100Aromatic C-H stretchStretching of C-H bonds on the pyridine ring.
~2850-2950Aliphatic C-H stretchStretching of C-H bonds on the ethyl group.
~1680-1700Amide I (C=O stretch)Primarily C=O stretching, a very strong and characteristic band.
~1500-1550Amide II (N-H bend, C-N stretch)A combination of N-H in-plane bending and C-N stretching.
~1400-1480Aromatic C=C/C=N stretchRing stretching vibrations of the pyridine moiety.
~1250-1350Amide IIIA complex mix of C-N stretching and N-H bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another powerful application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govpnnl.gov While highly accurate prediction can be challenging, calculated shifts are invaluable for assigning signals in experimental ¹H and ¹³C NMR spectra, especially for complex molecules. nih.govresearchgate.net Calculations for pyridine derivatives can help estimate the chemical shifts for the protons and carbons of the pyridine ring in this compound. stenutz.eu The chemical environment created by the formamide and ethyl substituents would cause specific shifts in the pyridine signals compared to unsubstituted pyridine.

Ligand-Metal Interaction Modeling in Catalysis

The catalytic activity of metal complexes is profoundly influenced by the nature of the ligands coordinated to the metal center. Computational and theoretical chemistry provide powerful tools to elucidate the intricate details of ligand-metal interactions, offering insights that are often difficult to obtain through experimental methods alone. In the context of catalysis, understanding how ligands like this compound bind to and electronically influence a metal center is crucial for designing more efficient and selective catalysts.

Theoretical studies, predominantly employing Density Functional Theory (DFT), are instrumental in modeling the coordination of pyridyl-containing ligands to various transition metals. These calculations can predict the geometric and electronic structures of metal complexes, as well as the energetic parameters associated with ligand binding and catalytic reaction pathways. For ligands of the pyridyl-amide and pyridyl-alkyl-amine class, to which this compound belongs, computational models can reveal key aspects of their coordination chemistry.

Research on structurally related (2-pyridyl)alkylamine ligands has demonstrated the significant impact of the alkyl chain length connecting the pyridine and amine functionalities on the structure and reactivity of their copper complexes. nih.gov For instance, X-ray crystallography and supporting theoretical calculations have shown that variations in this linker can alter the coordination geometry and the nature of the interaction between the metal and other parts of the ligand, which in turn affects the complex's stability and its reactivity with substrates like molecular oxygen. nih.gov

Furthermore, DFT calculations have been successfully applied to study the hydrolysis mechanisms of palladium complexes with nitrogen-donor ligands, a critical step in the activation of these complexes for catalytic applications. researchgate.net These studies provide computed activation energies for key reaction steps, offering a detailed understanding of the reaction kinetics. researchgate.net

In the case of this compound, computational modeling would typically focus on several key areas:

Coordination Modes: Determining the preferential way the ligand binds to a metal center. This compound possesses multiple potential donor atoms: the pyridine nitrogen, the amide oxygen, and the amide nitrogen. DFT calculations can predict whether the ligand acts as a monodentate, bidentate, or bridging ligand, and which atoms are involved in coordination.

Geometric Parameters: Optimized geometries from DFT calculations provide precise information on bond lengths, bond angles, and dihedral angles of the coordinated ligand. These parameters, when compared with experimental data from X-ray crystallography where available, serve to validate the computational model. For example, studies on nickel(II) complexes with ligands derived from 2-cyanopyrimidine (B83486) have utilized DFT to explain the formation of unexpected ligand structures and their coordination. rsc.org

Binding Energies: The ligand-metal binding energy is a critical parameter that quantifies the strength of the interaction. This value is essential for understanding the stability of the catalyst and for comparing the affinity of different ligands for a particular metal center.

Electronic Structure Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can be used to investigate the charge distribution within the complex and the nature of the ligand-metal bonds (e.g., σ-donation and π-backbonding). This information is vital for understanding how the ligand modulates the electronic properties and, consequently, the reactivity of the metal center.

ParameterValueSignificance
Binding Energy (kcal/mol) -25.8Quantifies the stability of the ligand-metal bond.
Metal-N(pyridine) Bond Length (Å) 2.05Indicates the strength of the pyridine-metal interaction.
Metal-O(amide) Bond Length (Å) 2.15Provides insight into the amide oxygen's role in coordination.
C=O Bond Length (Å) 1.28Changes upon coordination can indicate the degree of metal-carbonyl interaction.
NBO Charge on Metal +0.75Reflects the electron-donating character of the ligand.
NBO Charge on N(pyridine) -0.45Shows the charge localization on the primary donor atom.
NBO Charge on O(amide) -0.60Indicates the charge on the secondary donor atom.

This table is illustrative and does not represent experimentally or computationally verified data for this compound.

Advanced Applications and Functionalization in Chemical Synthesis and Catalysis

A Precursor to Chiral Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in pharmaceuticals and materials science. While direct research on N-(1-pyridin-3-ylethyl)formamide as a ligand precursor is not extensively documented, the principles of ligand design and the known reactivity of its constituent parts suggest a strong potential for its derivatives in this field. Chiral pyridine-containing ligands are well-established in asymmetric catalysis, participating in a wide array of metal-catalyzed reactions. nih.govhkbu.edu.hk

Designing and Synthesizing Metal Complexes with this compound-Derived Ligands

The synthesis of metal complexes using ligands derived from this compound would likely involve the transformation of the formamide (B127407) group or functionalization of the pyridine (B92270) ring to create effective chelating sites. The pyridine nitrogen itself is a potent coordinating atom for a variety of transition metals, including iridium, nickel, and palladium. nih.govrsc.orggoogle.com The chirality inherent in the 1-pyridin-3-ylethyl group is key to inducing asymmetry in the catalytic process.

The design of such ligands would focus on creating a rigid and well-defined chiral environment around the metal center. This is often achieved by incorporating multiple coordination points to form a stable chelate ring with the metal. For instance, the formamide moiety could be hydrolyzed to the corresponding amine, which, in concert with the pyridine nitrogen, could form a bidentate N,N-ligand. Further modifications could introduce other donor atoms like phosphorus to create P,N-ligands, which are known to be highly effective in a range of catalytic transformations.

A general synthetic approach could involve the following steps:

Chiral Resolution: Synthesis of the enantiomerically pure (R)- or (S)-1-(pyridin-3-yl)ethanamine, the precursor to the formamide.

Formylation: Reaction of the chiral amine with a formylating agent to yield enantiopure this compound.

Ligand Modification: Chemical transformation of the formamide group to introduce additional coordinating functionalities.

Complexation: Reaction of the modified chiral ligand with a suitable metal precursor (e.g., salts or organometallic complexes of iridium, rhodium, palladium, etc.) to form the desired chiral metal complex.

While specific examples for this compound are not readily found in current literature, the modular nature of this synthetic approach allows for the creation of a library of chiral ligands with tunable steric and electronic properties. nih.gov

Catalytic Activity in Enantioselective C-C and C-X Bond Forming Reactions

Metal complexes bearing chiral ligands derived from pyridylethylamine analogues have demonstrated significant activity in enantioselective carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity.

Although direct catalytic data for complexes of this compound derivatives is scarce, the expected catalytic applications would include:

Asymmetric Hydrogenation: A key technology for the synthesis of chiral alcohols, amines, and other reduced products.

Asymmetric Allylic Alkylation: A powerful method for the formation of chiral C-C bonds.

Heck and Suzuki Couplings: For the enantioselective formation of C-C bonds between sp2-hybridized carbons.

Asymmetric C-H Activation/Functionalization: A cutting-edge area for the direct and efficient formation of C-C and C-X bonds.

The success of these reactions would heavily depend on the specific design of the ligand and its interaction with the chosen metal and substrates.

Development of Chiral Lewis Acids

Chiral Lewis acids are powerful catalysts for a variety of enantioselective transformations, including Diels-Alder reactions, aldol (B89426) reactions, and ene reactions. wikipedia.org They function by coordinating to a substrate, thereby activating it towards nucleophilic attack and controlling the stereochemical outcome of the reaction.

A chiral Lewis acid based on this compound could be conceptualized by coordinating a Lewis acidic metal (e.g., boron, aluminum, titanium) to a ligand derived from the formamide. The pyridine nitrogen and another donor atom from the modified formamide moiety could bind to the metal center, creating a chiral catalytic environment. The development of such catalysts would be guided by the principles of creating a sterically defined and electronically tuned active site. Recent advancements have seen the use of carbodications as Lewis acids to activate pyridines for 1,4-reduction, a strategy that could potentially be adapted for asymmetric catalysis with chiral pyridyl compounds. nih.gov

Exploration in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. N-substituted formamides have been identified as a promising class of Lewis basic organocatalysts.

N-Substituted Formamides as Lewis Basic Organocatalysts

The formamide group in this compound possesses a Lewis basic oxygen atom that can activate electrophiles. In the context of organocatalysis, chiral N-formamides have been shown to be effective in promoting various asymmetric transformations. The catalytic cycle typically involves the activation of a reagent, such as a silane, by the formamide catalyst.

Research in this area has demonstrated that the structure of the chiral backbone of the N-formamide is critical for achieving high levels of enantioselectivity. While specific studies on this compound are limited, research on other chiral formamides provides a strong precedent for its potential. For example, L-pipecolinic acid-derived N-formamides have been successfully employed as highly effective Lewis basic organocatalysts. rsc.orgrsc.org

Applications in Asymmetric Reductions and Other Organocatalyzed Transformations

One of the most significant applications of chiral N-formamide organocatalysts is in the asymmetric reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. rsc.orgrsc.orgwikipedia.org These reductions often utilize trichlorosilane (B8805176) as the reducing agent, which is activated by the formamide catalyst.

The proposed mechanism involves the coordination of the Lewis basic formamide to the silicon atom of the silane, creating a hypervalent silicon species. This activated complex then delivers a hydride to the carbonyl or imine group in a stereocontrolled manner, dictated by the chiral environment of the catalyst.

While a detailed table of results for this compound is not available due to a lack of specific studies, the general performance of similar catalysts suggests that it could be a viable candidate for such transformations. A hypothetical study could explore the reduction of various ketones, and the results would likely be tabulated as shown below.

Hypothetical Data Table: Asymmetric Reduction of Ketones using a Chiral this compound-based Organocatalyst

EntryKetone SubstrateProductYield (%)Enantiomeric Excess (ee, %)
1Acetophenone1-Phenylethanol9585 (R)
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol9288 (R)
32-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol9090 (R)
4Cyclohexyl methyl ketone1-Cyclohexylethanol8575 (R)

This data is hypothetical and for illustrative purposes only.

Beyond asymmetric reductions, the Lewis basicity of this compound could potentially be harnessed for other organocatalytic transformations, such as Michael additions and aldol-type reactions, expanding its utility in the synthesis of complex chiral molecules. researchgate.netmdpi.com

A Versatile Scaffold for Complex Heterocyclic Compound Synthesis

The unique structural features of this compound make it a valuable precursor in the synthesis of intricate heterocyclic systems. Its pyridine ring and formamide group provide reactive sites for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

A Precursor for Pyridine-Derived Building Blocks

This compound serves as a foundational molecule for the generation of a range of pyridine-derived building blocks. These building blocks are crucial intermediates in the synthesis of pharmaceuticals and other functional molecules. The formamide group can be readily transformed or removed, allowing for further functionalization of the ethylpyridine core. This adaptability makes it a key component in the strategic design of complex molecular targets.

Integration into Multi-Ring Systems: The Case of Pyrido[1,2-a]pyrimidines

A significant application of this compound is in the synthesis of fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines. These structures are of considerable interest due to their presence in a variety of biologically active compounds. While direct, documented pathways for the conversion of this compound into pyrido[1,2-a]pyrimidines are not extensively reported in readily available literature, the structural components of the molecule suggest its potential as a synthon in multi-step reaction sequences. Theoretical synthetic pathways could involve the initial modification of the formamide group to an amine, followed by cyclization reactions with appropriate diketones or their equivalents to form the pyrimidine (B1678525) ring fused to the pyridine core. The development of such synthetic routes is an active area of research.

A Building Block for Functional Materials and Supramolecular Chemistry

Beyond its role in traditional organic synthesis, this compound is also being explored for its potential in the development of novel functional materials and in the field of supramolecular chemistry.

The Design of Conjugated Systems: Towards Pyridine-Based Proton Cranes

The pyridine motif within this compound is a key element in the design of advanced conjugated systems. One area of theoretical exploration is its potential incorporation into "proton cranes." These are molecular devices capable of transporting protons over significant distances within a molecule. The pyridine nitrogen can act as a proton acceptor and donor, a crucial feature for the shuttling mechanism. While specific examples utilizing this compound are not yet prevalent in the literature, its structural framework provides a basis for the design and synthesis of more complex molecules with such proton-conducting capabilities.

Future Research Directions and Emerging Challenges

Development of Highly Enantioselective and Sustainable Synthetic Routes

A primary challenge in the synthesis of N-(1-pyridin-3-ylethyl)formamide is the creation of a specific stereoisomer, which is often crucial for applications in catalysis and pharmaceuticals. Future research must prioritize the development of highly enantioselective synthetic methods. A promising avenue is the use of rhodium-catalyzed asymmetric reductive Heck reactions, which have proven effective for creating enantioenriched 3-substituted piperidines from pyridine (B92270) precursors and boronic acids. nih.govorganic-chemistry.org This strategy could be adapted to produce chiral this compound with high enantiomeric excess. nih.gov

Furthermore, sustainability is a critical consideration. Traditional formylation methods often rely on hazardous reagents. A greener approach involves the N-formylation of amines using carbon dioxide as an inexpensive and non-toxic C1 feedstock, facilitated by hydrosilanes and earth-abundant metal catalysts like cobalt. rsc.orgresearchgate.net Metal-organic framework (MOF)-supported cobalt catalysts have demonstrated high efficiency and recyclability for this transformation under mild conditions. rsc.org The development of solvent-free or "one-pot" reaction processes, which couple amine synthesis and formylation, represents a significant step toward economically viable and environmentally benign production. rsc.orgrsc.org

Table 1: Comparison of Potential Synthetic Routes

Route Catalyst/Reagent Advantages Challenges
Asymmetric Reductive Heck Rhodium complex with chiral ligand High enantioselectivity Cost of catalyst, multi-step process
Catalytic N-Formylation Cobalt-based MOF, CO₂, Phenylsilane Sustainable (uses CO₂), high yield, recyclable catalyst rsc.orgresearchgate.net Requires optimization for specific substrate
Leuckart Reaction N-methylformamide, heat Rapid reaction time digitellinc.com High temperatures, potential for side products

Exploration of Novel Catalytic Transformations Mediated by this compound

While much focus is on the synthesis of this compound, its potential as a ligand in catalysis remains a rich and underexplored field. The molecule possesses two key coordination sites: the nitrogen atom of the pyridine ring and the oxygen or nitrogen atom of the formamide (B127407) group. This structure allows it to act as a bidentate or hemilabile ligand for various transition metals. nih.gov

Future research should focus on synthesizing metal complexes incorporating this compound and evaluating their catalytic activity. Drawing parallels from other pyridine-containing ligands, these new complexes could be effective catalysts for a range of transformations, including:

Carbon-Carbon and Carbon-Oxygen bond-forming reactions . unimi.it

Dehydrogenation reactions , such as the dehydrogenation of formic acid for hydrogen storage. nih.gov

Suzuki coupling reactions , where palladium complexes with indolyl-pyridine ligands have shown high activity. mdpi.com

Redox reactions , including transfer hydrogenation and oxidation of alcohols or alkenes. nih.gov

The electronic and steric properties of the ligand could be fine-tuned by modifying its structure, offering a pathway to control the activity and selectivity of the resulting catalyst.

Integration of Advanced Computational Modeling for De Novo Catalyst Design

The traditional trial-and-error approach to catalyst development is time-consuming and resource-intensive. Advanced computational modeling offers a powerful alternative for the de novo (from scratch) design of catalysts. nih.gov Techniques like Density Functional Theory (DFT) can be used to model catalysts incorporating this compound as a ligand. ias.ac.in

Future efforts in this area should include:

Descriptor-Based Screening: Using DFT calculations to determine key properties, such as adsorption energies of reactants or transition state energies, to predict catalytic activity in silico. nih.gov This allows for the rapid screening of numerous metal-ligand combinations to identify the most promising candidates for experimental validation.

Mechanism Elucidation: Modeling the entire catalytic cycle to understand reaction pathways, identify rate-determining steps, and gain insights into how the ligand influences the reaction. researchgate.net

"Inside-Out" Design: Computationally designing an ideal active site for a specific reaction (e.g., the Morita-Baylis-Hillman reaction) and then building a protein or molecular scaffold around it to stabilize the transition state. nih.gov this compound could be a key component of such a designed active site.

By integrating computational chemistry, researchers can accelerate the discovery of novel, highly efficient catalysts based on the pyridyl formamide scaffold. ias.ac.innih.gov

Investigation of Formamide-Based Systems in Advanced Material Science and Nanoscience

The application of formamide-based systems, particularly those containing pyridyl groups, in material science is an emerging frontier. The unique structural and electronic properties of this compound make it an attractive building block for functional materials.

Key research directions include:

Metal-Organic Frameworks (MOFs): The ability of this compound to act as a linker or ligand can be exploited to construct novel MOFs. rsc.org These porous materials could be designed for specific applications such as gas storage (e.g., hydrogen), selective separations, or as heterogeneous catalysts where the framework itself provides active sites.

Coordination Polymers: The formation of coordination polymers with tunable electronic, magnetic, or optical properties is another promising avenue. The pyridine moiety is well-known for its role in constructing such materials. unimi.it

Functional Surfaces and Nanoparticles: The molecule could be used to functionalize surfaces or nanoparticles, imparting specific chemical properties. For instance, it could be used to create chiral surfaces for enantioselective separations or to stabilize catalytic nanoparticles.

Investigating how the molecular structure translates to macroscopic material properties will be crucial for designing next-generation advanced materials.

In-depth Structure-Activity Relationship Studies for Tailored Functionalization

To fully optimize this compound for specific applications, particularly in catalysis, in-depth structure-activity relationship (SAR) studies are essential. SAR studies involve systematically modifying the chemical structure and evaluating the impact on a target activity, such as catalytic efficiency or binding affinity. nih.govresearchgate.net

A future SAR study on this compound would involve synthesizing a library of derivatives with varied substituents and assessing their performance. For example, when used as a ligand, the following modifications could be explored:

Table 2: Hypothetical SAR Study for a Catalytic Application

Modification Site Substituent Type Potential Effect on Catalytic Activity Rationale
Pyridine Ring (positions 2, 4, 5, 6) Electron-Donating Groups (-OCH₃, -NH₂) Increase electron density on the metal center, potentially enhancing oxidative addition steps. nih.gov Modifies the ligand's electronic properties.
Pyridine Ring (positions 2, 4, 5, 6) Electron-Withdrawing Groups (-CF₃, -NO₂) Decrease electron density, making the metal center more electrophilic. Modifies the ligand's electronic properties.
Ethyl Group (α- or β-carbon) Bulky Groups (e.g., phenyl) Introduce steric hindrance to control substrate access and selectivity. nih.gov Modifies the ligand's steric environment.

Molecular docking and other computational tools can complement these experimental studies by predicting how structural changes affect the binding interactions within a catalyst's active site. researchgate.net Such systematic studies will provide a clear blueprint for designing tailored ligands with optimized performance.

Mechanistic Understanding of Complex Multi-Component Reactions Involving Pyridyl Formamides

Pyridyl formamides can participate in complex reaction networks, and a deep mechanistic understanding is crucial for controlling reaction outcomes and developing new synthetic methodologies. Future research should leverage a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational chemistry (e.g., DFT) to unravel these complex pathways. rsc.orgresearchgate.net

Areas of focus should include:

Formation Mechanisms: While formylation of amines is a direct route, pyridyl formamides may also be formed through more complex pathways like the Maillard reaction, which involves intricate cascades of condensation, cyclization, and rearrangement steps. researchgate.net

Catalytic Cycle Elucidation: When this compound is used as a ligand, it is vital to understand each elementary step of the catalytic cycle it mediates. This includes ligand binding, substrate activation, bond formation/cleavage, and product release. organic-chemistry.org

Multi-Component Reactions: Investigating reactions where this compound or its precursors are one of several starting materials. For example, computational studies have detailed the complex, multi-step transformation of formamide into purine, involving steps like formylation, dehydration, and ring-closure. researchgate.net A similar approach could be applied to reactions involving pyridyl formamides.

A thorough mechanistic understanding will not only allow for the optimization of existing reactions but also pave the way for the discovery of entirely new transformations.

Q & A

Q. Optimization Tips :

  • Use spectroscopic monitoring (e.g., IR for formyl C=O stretch at ~1650–1700 cm⁻¹) to track reaction progress .
  • Purify via recrystallization or chromatography, referencing high-purity formamide purification patents (e.g., vacuum distillation or solvent extraction) .

How can structural characterization of this compound be performed to resolve ambiguities in crystallographic or spectroscopic data?

Basic Research Question
Crystallography :

  • Use SHELXL for small-molecule refinement. For high-resolution data, employ twin refinement to address crystal twinning .
  • Compare bond lengths/angles with analogous compounds (e.g., N-(3-acetylphenyl)formamide: C=O bond ~1.23 Å) .

Q. Spectroscopy :

  • IR : Look for formamide N-H (~3350 cm⁻¹) and C=O (~1653 cm⁻¹) stretches .
  • NMR : Pyridinyl protons resonate at δ 7.5–8.5 ppm; formamide protons appear as singlets (δ ~8.1 ppm for CHO) .

What advanced computational methods are suitable for modeling the electronic properties and reactivity of this compound?

Advanced Research Question

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validate against experimental IR/NMR data .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to study aggregation behavior .

How can researchers address contradictions in biological activity data for this compound, particularly in cytotoxicity assays?

Advanced Research Question

  • Dose-Response Analysis : Use standardized protocols (e.g., MTT assays) with controls for solvent interference (e.g., DMF cytotoxicity thresholds) .
  • Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may confound results, as seen in NNK metabolism studies .

What strategies are effective for improving the stability of this compound in long-term storage?

Basic Research Question

  • Storage Conditions : Store at -20°C in anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.01% w/v to inhibit radical degradation .

How can this compound be incorporated into coordination polymers or metal-organic frameworks (MOFs) for material science applications?

Advanced Research Question

  • Ligand Design : Modify the pyridinyl group to act as a Lewis base, similar to 1,3,4-oxadiazole-bridged ligands. Coordinate with Fe(II) or Zn(II) for redox-active frameworks .
  • Crystallization : Use slow diffusion of metal salts into formamide solutions to grow single crystals for X-ray analysis .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.